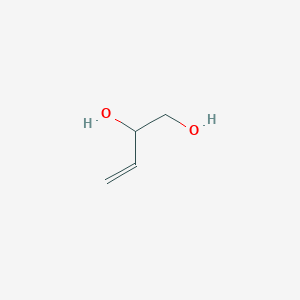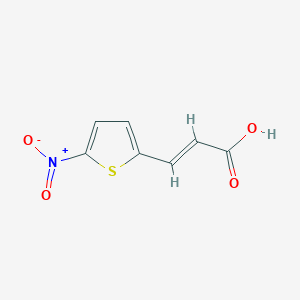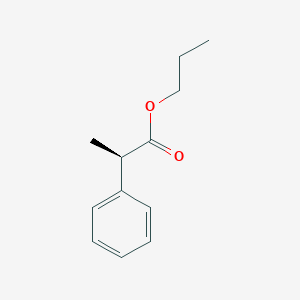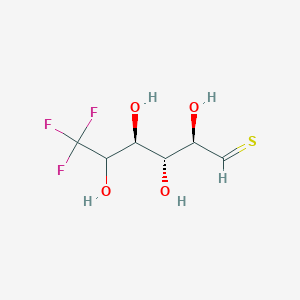
5-Trifluoromethylthioribose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Trifluoromethylthioribose (TFMTR) is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. TFMTR is a derivative of ribose, a sugar molecule that plays a crucial role in many biological processes, including the synthesis of nucleotides and nucleic acids. TFMTR has a trifluoromethylthio group attached to the ribose ring, which imparts unique properties to the molecule.
科学的研究の応用
5-Trifluoromethylthioribose has been used as a tool compound in various scientific research applications. One of the major areas of interest is the study of RNA modification enzymes, such as methyltransferases and pseudouridine synthases. 5-Trifluoromethylthioribose can be incorporated into RNA molecules as a mimic of the natural ribose sugar, allowing researchers to study the effects of the trifluoromethylthio group on the activity and specificity of these enzymes. 5-Trifluoromethylthioribose has also been used to study the interactions between RNA molecules and proteins that bind to RNA, such as ribosomal proteins and RNA-binding proteins. 5-Trifluoromethylthioribose-modified RNA can be used as a substrate for these proteins, allowing researchers to investigate the effects of the trifluoromethylthio group on the binding affinity and specificity.
作用機序
The mechanism of action of 5-Trifluoromethylthioribose is not fully understood, but it is believed to involve the interaction of the trifluoromethylthio group with the active site of RNA modification enzymes and RNA-binding proteins. The trifluoromethylthio group may alter the conformation of the RNA molecule, affecting the binding affinity and specificity of these proteins. 5-Trifluoromethylthioribose may also affect the stability and folding of RNA molecules, leading to changes in their function.
生化学的および生理学的効果
5-Trifluoromethylthioribose has been shown to have minimal toxicity and does not affect cell viability or proliferation at concentrations used in scientific research. 5-Trifluoromethylthioribose-modified RNA has been shown to have increased resistance to degradation by ribonucleases, which can be advantageous in some applications. 5-Trifluoromethylthioribose-modified RNA has also been shown to have altered thermal stability and electrophoretic mobility compared to unmodified RNA, which can be useful in the characterization of RNA molecules.
実験室実験の利点と制限
5-Trifluoromethylthioribose has several advantages as a tool compound in scientific research. It can be easily synthesized in good yield and purity, and its incorporation into RNA molecules is straightforward. 5-Trifluoromethylthioribose-modified RNA is stable and can be used in various assays without the need for special handling or storage conditions. However, 5-Trifluoromethylthioribose has some limitations as well. Its incorporation into RNA molecules can affect their function and structure, which may not be desirable in some applications. 5-Trifluoromethylthioribose-modified RNA may also have altered properties compared to unmodified RNA, which can complicate data interpretation.
将来の方向性
5-Trifluoromethylthioribose has the potential to be used in various scientific research applications beyond its current uses. One area of interest is the study of RNA-based therapeutics, such as RNA interference and antisense oligonucleotides. 5-Trifluoromethylthioribose-modified RNA may have improved stability and efficacy compared to unmodified RNA in these applications. 5-Trifluoromethylthioribose may also be useful in the study of RNA viruses, such as SARS-CoV-2, by allowing researchers to investigate the effects of RNA modifications on viral replication and pathogenesis. Finally, 5-Trifluoromethylthioribose may have applications in the development of RNA-based biosensors and diagnostic tools.
合成法
The synthesis of 5-Trifluoromethylthioribose involves the reaction of 5-O-acetyl-2,3-O-isopropylidene-D-ribose with trifluoromethanesulfenyl chloride in the presence of a base, such as sodium hydride or potassium carbonate. The reaction yields 5-Trifluoromethylthioribose as a white solid in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.
特性
CAS番号 |
125699-00-5 |
|---|---|
製品名 |
5-Trifluoromethylthioribose |
分子式 |
C6H9F3O4S |
分子量 |
234.2 g/mol |
IUPAC名 |
(2R,3R,4S)-6,6,6-trifluoro-2,3,4,5-tetrahydroxyhexanethial |
InChI |
InChI=1S/C6H9F3O4S/c7-6(8,9)5(13)4(12)3(11)2(10)1-14/h1-5,10-13H/t2-,3-,4-,5?/m0/s1 |
InChIキー |
HVTYWWCSHGVWID-OWMBCFKOSA-N |
異性体SMILES |
C(=S)[C@@H]([C@@H]([C@@H](C(C(F)(F)F)O)O)O)O |
SMILES |
C(=S)C(C(C(C(C(F)(F)F)O)O)O)O |
正規SMILES |
C(=S)C(C(C(C(C(F)(F)F)O)O)O)O |
同義語 |
5-trifluoromethylthioribose TFMTR |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



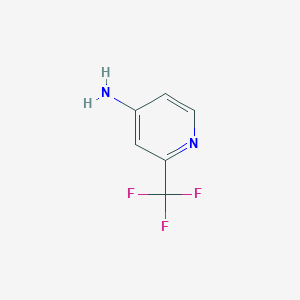
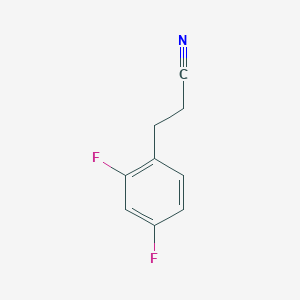
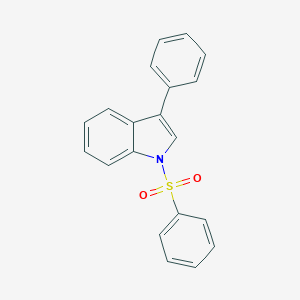
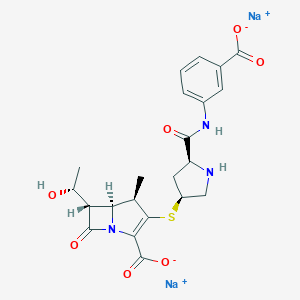
![N-methyl-2-[4-[[4-[2-(methylamino)ethoxy]phenyl]methyl]phenoxy]ethanamine](/img/structure/B138159.png)
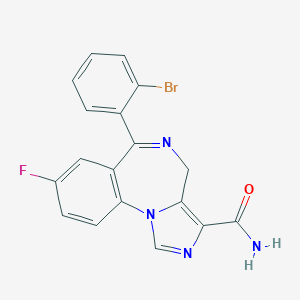
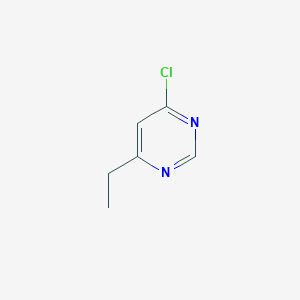
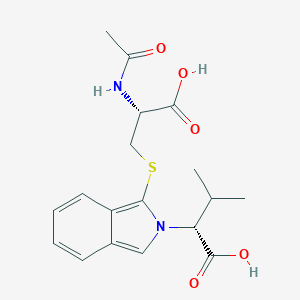
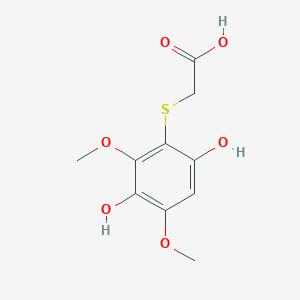
![5,6,7,8-Tetrahydro-2H-pyrazolo[3,4-b]quinolin-4-amine](/img/structure/B138179.png)
![5-Iodo-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B138183.png)
